
1-(Octan-2-yl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(Octan-2-yl)-1,4-diazepane” suggests a compound that contains an octan-2-yl group (an eight-carbon chain with a functional group at the second carbon) and a 1,4-diazepane ring (a seven-membered ring with two nitrogen atoms at the 1 and 4 positions) .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate 1,4-diazepane derivative with an octan-2-yl derivative . The exact methods would depend on the specific structures of the starting materials and the desired compound.Molecular Structure Analysis
The molecular structure would consist of a seven-membered 1,4-diazepane ring attached to an eight-carbon chain at one of the nitrogen atoms . The exact structure would depend on the locations of any other functional groups.Chemical Reactions Analysis
The chemical reactions of “1-(Octan-2-yl)-1,4-diazepane” would depend on its exact structure. The 1,4-diazepane ring could potentially undergo reactions at the nitrogen atoms, and the octan-2-yl group could potentially undergo reactions at the functional group .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Octan-2-yl)-1,4-diazepane” would depend on its exact structure. Factors that could influence its properties include the nature of the functional group on the octan-2-yl chain and the presence of any other functional groups .Aplicaciones Científicas De Investigación
Polymerization Initiator
“1-(Octan-2-yl)-1,4-diazepane” could potentially be used in the field of polymer science. For instance, it could be used as an initiator in the controlled living anionic polymerization of cyanoacrylates . This process allows for the controlled growth of various homopolymeric CAs through sequential monomer addition .
Synthesis of Bridged Ozonides
Another potential application of “1-(Octan-2-yl)-1,4-diazepane” could be in the synthesis of bridged ozonides. For example, it could be used in the selective reduction of keto ozonides under the action of strong reducing agents like LiAlH4 . This process could lead to the synthesis of bridged ozonides containing a hydroxyl functional group .
Drug Discovery
Bridged ozonides, which could potentially be synthesized using “1-(Octan-2-yl)-1,4-diazepane”, have been found to exhibit various biological activities. These include antimalarial, anticancer, antifungal, antiparasitic, and antiviral activities . Therefore, “1-(Octan-2-yl)-1,4-diazepane” could potentially be used in the field of drug discovery.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-octan-2-yl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2/c1-3-4-5-6-8-13(2)15-11-7-9-14-10-12-15/h13-14H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPQOQOJALPXKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)N1CCCNCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Octan-2-yl)-1,4-diazepane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

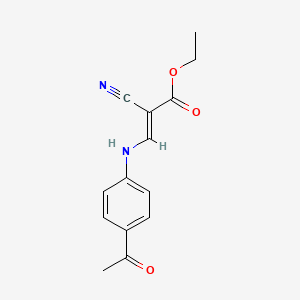

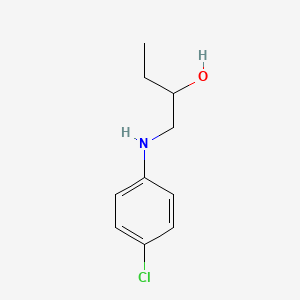
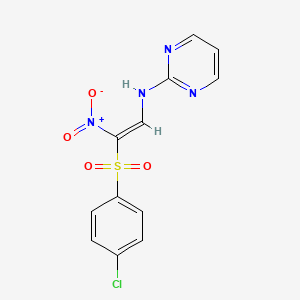
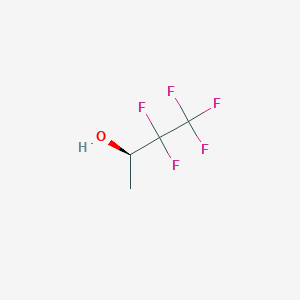

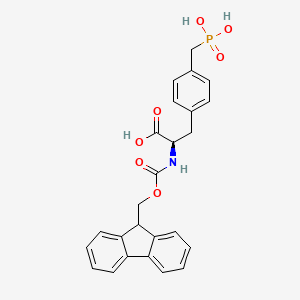
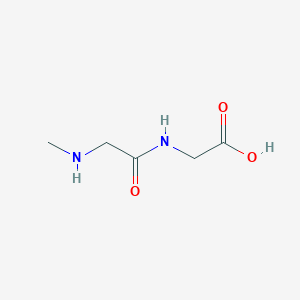
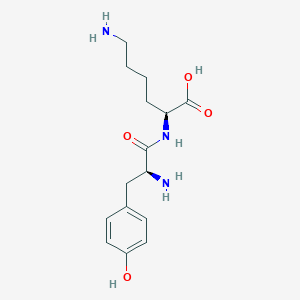
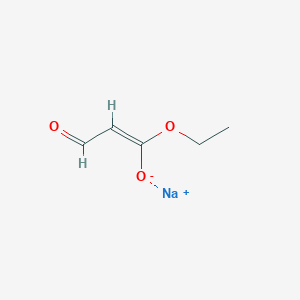
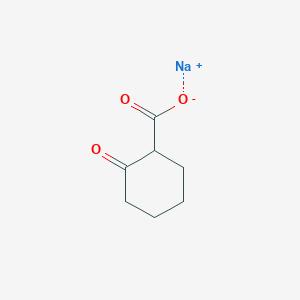
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(furan-2-yl)prop-2-en-1-one](/img/structure/B6331204.png)

![1-[(2,6-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6331219.png)